molecular formula C12H22BrNO2 B2736644 Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2411246-10-9

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2736644
CAS No.: 2411246-10-9
M. Wt: 292.217
InChI Key: ZHGSOBPJRQGCES-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a tert-butyl carboxylate group and a bromomethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromomethyl group, and a tert-butyl carboxylate group. The bromomethyl group would be a good leaving group in reactions, and the carboxylate group could participate in various reactions as well .


Chemical Reactions Analysis

As a bromomethyl compound, it could undergo various substitution and elimination reactions. The carboxylate group could also participate in esterification and amidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a bromomethyl compound, it would likely be relatively dense and have a high boiling point. The presence of the carboxylate group could make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis often utilizes tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate as an intermediate or reactant for the synthesis of complex molecules. For example, it has been employed in the synthesis of heterocyclic compounds, such as pyrimidine derivatives, demonstrating its utility in building diverse molecular architectures (Bovy & Rico, 1993). Additionally, its use in synthesizing key intermediates for small molecule anticancer drugs highlights its importance in drug development processes (Zhang et al., 2018).

Polymer Science

In polymer science, this compound derivatives are used in the synthesis of polymers with specific properties. For instance, the synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol show the versatility of tert-butyl derivatives in creating polymers with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of biologically active compounds. For example, its role in the synthesis of a novel dipeptidyl peptidase-4 inhibitor showcases its utility in developing new therapeutic agents (Yoo et al., 2008). Furthermore, the creation of intermediates for EP2 receptor-selective prostaglandin E2 agonists emphasizes its application in drug discovery aimed at healing bone fractures (Prakash et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its application. Without specific context or application, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in the field of medicinal chemistry or materials science, among others .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGSOBPJRQGCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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